n-Ethyl-2-hydroxyacetamide

Catalog No.
S1521453
CAS No.
66223-75-4
M.F
C4H9NO2
M. Wt
103.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
n-Ethyl-2-hydroxyacetamide

CAS Number

66223-75-4

Product Name

n-Ethyl-2-hydroxyacetamide

IUPAC Name

N-ethyl-2-hydroxyacetamide

Molecular Formula

C4H9NO2

Molecular Weight

103.12 g/mol

InChI

InChI=1S/C4H9NO2/c1-2-5-4(7)3-6/h6H,2-3H2,1H3,(H,5,7)

InChI Key

HWVOWKVXWMUGMS-UHFFFAOYSA-N

SMILES

CCNC(=O)CO

Synonyms

N-ethylglycolamide

Canonical SMILES

CCNC(=O)CO

Reagent in Heterocyclic Compound Synthesis

The primary application of NEHA in research is as a reagent for the synthesis of heterocyclic compounds. Heterocyclic compounds are organic molecules with a ring structure containing at least one atom other than carbon. These compounds have diverse applications in pharmaceuticals, materials science, and agriculture.

Sources for NEHA's use as a reagent include suppliers like Molport and Hoelzel-Diagnostika .

N-Ethyl-2-hydroxyacetamide is an organic compound with the molecular formula C4H9NO2C_4H_9NO_2. It appears as a colorless to yellowish liquid and is classified as a member of the hydroxyacetamide family. This compound is characterized by its hydroxyl group attached to the acetamide structure, which contributes to its unique chemical properties. The compound has a molar mass of approximately 103.12 g/mol and a density of 1.006 g/mL at 25 °C. It has a boiling point of around 238 °C and is slightly soluble in methanol and sparingly soluble in chloroform .

Typical of amides and alcohols, including:

  • Esterification: It can react with acids to form esters.
  • Dehydration: Under certain conditions, it can lose water to form an imine.
  • Hydrolysis: In the presence of water, it can revert to its constituent amine and acid.

These reactions highlight its potential as a versatile intermediate in organic synthesis .

  • Antimicrobial Activity: Some derivatives show effectiveness against bacterial strains.
  • Anti-inflammatory Effects: Hydroxyacetamides have been studied for their potential in reducing inflammation.

Further research is needed to fully understand the specific biological activities associated with N-Ethyl-2-hydroxyacetamide .

N-Ethyl-2-hydroxyacetamide can be synthesized through several methods, including:

  • Direct Amidation: Reacting ethylamine with 2-hydroxyacetic acid under controlled conditions.
  • Reduction of Acetamide Derivatives: Starting from N-ethylacetamide and reducing it using suitable reducing agents.

These methods allow for the efficient production of N-Ethyl-2-hydroxyacetamide in laboratory settings .

N-Ethyl-2-hydroxyacetamide has various applications across different fields:

  • Pharmaceuticals: It may serve as an intermediate in the synthesis of medicinal compounds.
  • Agricultural Chemicals: Potential use in developing agrochemicals due to its biological activity.
  • Chemical Industry: Utilized in producing surfactants and emulsifiers due to its amphiphilic nature.

The versatility of this compound makes it valuable in multiple industrial applications .

N-Ethyl-2-hydroxyacetamide shares structural similarities with several other compounds, including:

Compound NameMolecular FormulaKey Features
N,N-Diethyl-2-hydroxyacetamideC8H17NO2Contains two ethyl groups; broader applications
N-Methyl-2-hydroxyacetamideC3H9NO2Methyl group instead of ethyl; lower molecular weight
2-HydroxyacetamideC3H7NO2Lacks ethyl substitution; simpler structure

Uniqueness of N-Ethyl-2-hydroxyacetamide

N-Ethyl-2-hydroxyacetamide's unique structure allows it to participate in specific

N-Ethyl-2-hydroxyacetamide is an organic compound characterized by its hydroxyl-containing acetamide structure. It belongs to the family of substituted acetamides, with specific functional groups that contribute to its chemical behavior and potential applications.

Basic Chemical Information

N-Ethyl-2-hydroxyacetamide has the following chemical identifiers:

ParameterInformation
IUPAC NameN-ethyl-2-hydroxyacetamide
CAS Number66223-75-4
Molecular FormulaC₄H₉NO₂
Molecular Weight103.12 g/mol
SMILESCCNC(=O)CO
InChIInChI=1S/C4H9NO2/c1-2-5-4(7)3-6/h6H,2-3H2,1H3,(H,5,7)
InChIKeyHWVOWKVXWMUGMS-UHFFFAOYSA-N

Structural Features

The compound consists of an acetamide backbone (CH₃CONH₂) with two key modifications:

  • An ethyl group (-CH₂CH₃) attached to the nitrogen atom
  • A hydroxyl group (-OH) replacing one of the methyl hydrogens

This structure results in a molecule with both hydrogen bond donor and acceptor capabilities, which influences its chemical behavior and potential biological interactions. The hydroxyl group provides a site for hydrogen bonding and potential derivatization, while the amide bond offers stability and specific reactivity patterns.

[THIS IS FIGURE: 2D molecular structure of N-ethyl-2-hydroxyacetamide showing the spatial arrangement of atoms and bonds]

XLogP3

-0.7

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

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